

S6(229-239) peptide sequence and properties

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Compound of Interest

Compound Name: S6(229-239), Amide, biotinalyted

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Technical Guide: S6(229-239) Peptide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 40S ribosomal protein S6 (RPS6) is a critical component of the eukaryotic ribosome and a major substrate for signal-transducing protein kinases. Its phosphorylation state is tightly regulated and serves as a key convergence point for signaling pathways that control cell growth, proliferation, and metabolism. The C-terminal region of RPS6 contains a cluster of serine residues that are phosphorylated in response to a wide array of stimuli, including growth factors, mitogens, and hormones.

The S6(229-239) peptide is a synthetic undecapeptide corresponding to amino acid residues 229-239 of the rat ribosomal protein S6. This peptide encompasses key phosphorylation sites and kinase recognition motifs, making it an invaluable tool for biochemical and cellular research. It is widely used as a specific substrate in in vitro kinase assays to study the activity of p70 S6 Kinase (S6K), Protein Kinase C (PKC), and other related kinases, and to screen for potential inhibitors of these enzymes. This guide provides a comprehensive overview of the S6(229-239) peptide's properties, its role in cell signaling, and detailed experimental protocols for its use.

Peptide Sequence and Properties Sequence Information



The S6(229-239) peptide sequence contains two serine residues, Ser-235 and Ser-236, which are known physiological phosphorylation sites.[1] The arginine-rich sequence is a characteristic feature recognized by basophilic serine/threonine kinases.

One-Letter Code: AKRRRLSSLRA

• Three-Letter Code: Ala-Lys-Arg-Arg-Arg-Leu-Ser-Ser-Leu-Arg-Ala

Physicochemical Properties

The physicochemical properties of the S6(229-239) peptide are crucial for its handling, storage, and use in experimental settings. Due to its high content of basic amino acids (Lys, Arg), the peptide is strongly cationic at neutral pH.

Property	Value	Reference / Method
Molecular Formula	C54H104N24O14	INVALID-LINK
Molecular Weight	1313.6 g/mol	INVALID-LINK
Theoretical pl	12.5	Calculated (IPC 2.0)
Solubility	Soluble in water and aqueous buffers.	Inferred from high net positive charge.
Purity	Typically >95% for research use.	Determined by HPLC.
Storage	Store at -20°C as a lyophilized powder.	General recommendation for peptides.

Biological Function and Signaling

The S6(229-239) peptide is a substrate for several important kinases, most notably p70 S6 Kinase (S6K1), a key downstream effector of the mTOR signaling pathway.[2]

Role as a Kinase Substrate

 p70 S6 Kinase (S6K): S6(229-239) is a canonical substrate for S6K1. The phosphorylation of S6 by S6K is a critical step in the mTOR pathway, leading to enhanced translation of a



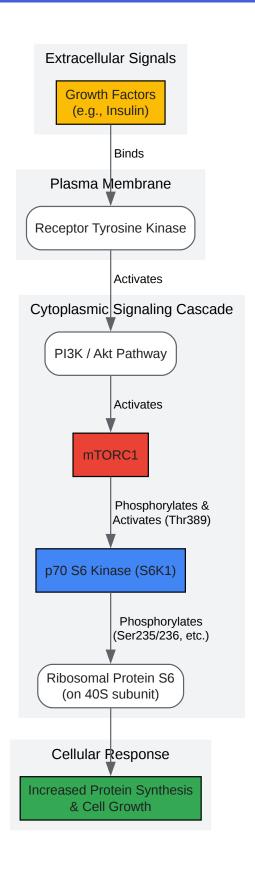
specific class of mRNAs and promoting protein synthesis.[3][4]

- Protein Kinase C (PKC): This peptide is also a substrate for PKC, which can phosphorylate Ser-235.[5][6]
- Rho-Kinase 2 (ROCK2): The S6(229-239) peptide has been utilized as a substrate in assays for ROCK2, a kinase involved in cytoskeletal regulation.[7]
- Protease-Activated Kinase (PAK): A kinase from rat liver, termed PAK-1, has been shown to phosphorylate the S6(229-239) peptide.[8][9]

The mTOR/S6K Signaling Pathway

The mTOR (mammalian Target of Rapamycin) pathway is a central regulator of cell growth and metabolism.[4] Growth factor signaling through pathways like PI3K-Akt activates the mTORC1 complex.[10] Activated mTORC1 then phosphorylates and activates S6K1, which in turn phosphorylates multiple sites on the S6 ribosomal protein, including those within the 229-239 region. This phosphorylation cascade enhances the translation of mRNAs that contain a 5' terminal oligopyrimidine tract (5'TOP), which typically encode ribosomal proteins and elongation factors, thereby boosting the cell's translational capacity.[11]





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The mTORC1-S6K1 signaling pathway leading to phosphorylation of Ribosomal Protein S6.



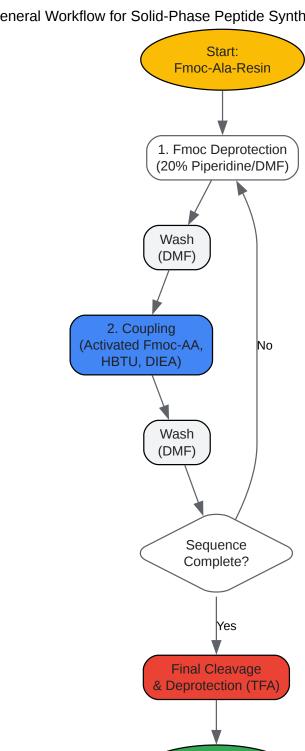
Experimental Protocols Peptide Synthesis and Purification

The S6(229-239) peptide is synthesized using standard Fmoc/tBu-based Solid-Phase Peptide Synthesis (SPPS).[12][13]

Methodology:

- Resin Preparation: The synthesis begins with an appropriate resin, typically a Wang or Rink Amide resin, pre-loaded with the C-terminal amino acid (Alanine).
- Deprotection: The N-terminal Fmoc protecting group of the resin-bound amino acid is removed using a solution of 20% piperidine in dimethylformamide (DMF). The resin is then washed thoroughly.
- Amino Acid Coupling: The next Fmoc-protected amino acid is activated using a coupling reagent (e.g., HBTU, HATU) in the presence of a base (e.g., DIEA) and added to the resin to form a new peptide bond.
- Cycle Repetition: The deprotection and coupling steps are repeated for each amino acid in the sequence until the full peptide is assembled.
- Cleavage and Deprotection: The completed peptide is cleaved from the resin, and all sidechain protecting groups are removed simultaneously using a cleavage cocktail, typically containing a high concentration of trifluoroacetic acid (TFA) with scavengers (e.g., water, TIS) to prevent side reactions.
- Purification and Analysis: The crude peptide is precipitated with cold diethyl ether, dissolved
 in a water/acetonitrile mixture, and purified using Reverse-Phase High-Performance Liquid
 Chromatography (RP-HPLC). The final product's identity and purity are confirmed by Mass
 Spectrometry and analytical HPLC.





General Workflow for Solid-Phase Peptide Synthesis (SPPS)

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A simplified workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Purified Peptide (via RP-HPLC)



In Vitro Kinase Assay (Radiometric)

This protocol describes a common method to measure the activity of a kinase, such as S6K, using the S6(229-239) peptide as a substrate and radiolabeled ATP.[14]

Materials:

- Purified kinase (e.g., recombinant S6K1)
- S6(229-239) peptide substrate
- Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.3, 10 mM MgCl₂, 2 mM DTT, 0.1% BSA)[7]
- [y-32P]ATP (specific activity ~3000 Ci/mmol)
- Cold ATP stock solution (e.g., 500 μM)
- P81 phosphocellulose paper
- 0.75% Phosphoric acid
- Acetone
- Scintillation cocktail and counter

Methodology:

- Prepare Master Mix: Prepare a master mix containing the Kinase Assay Buffer, S6(229-239)
 peptide (final concentration ~20-100 μM), and other components like inhibitors or activators.
- Enzyme Addition: Add the purified kinase to the master mix on ice.
- Initiate Reaction: Start the phosphorylation reaction by adding the ATP mix (a combination of cold ATP and [y-32P]ATP, final ATP concentration typically 10-100 μM).
- Incubation: Incubate the reaction tubes at 30°C for a defined period (e.g., 10-30 minutes),
 ensuring the reaction stays within the linear range.[14]

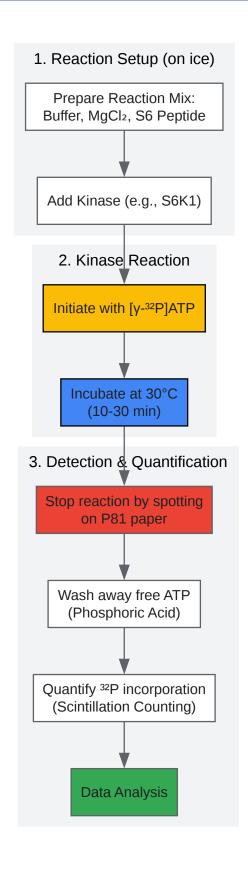
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- Stop Reaction: Terminate the reaction by spotting a portion (e.g., $25 \,\mu$ L) of the reaction mixture onto a numbered P81 phosphocellulose paper square. The acidic paper denatures the kinase and stops the reaction.
- Washing: Wash the P81 papers three times for 5 minutes each in a large volume of 0.75% phosphoric acid to remove unincorporated [y-32P]ATP. Follow with a brief acetone wash to dry the papers.[14]
- Quantification: Place the dried P81 squares into scintillation vials, add scintillation cocktail, and measure the incorporated radioactivity using a scintillation counter. The counts per minute (CPM) are directly proportional to the kinase activity.





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